molecular formula C9H17NO2S B035368 Glycine,N-methyl-N-(1-thioxohexyl)- CAS No. 107648-72-6

Glycine,N-methyl-N-(1-thioxohexyl)-

Cat. No.: B035368
CAS No.: 107648-72-6
M. Wt: 203.3 g/mol
InChI Key: UOWKAZHIBXWTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-methyl-N-(1-thioxohexyl)- is a modified glycine derivative featuring an N-methyl group and a 1-thioxohexyl substituent.

Properties

CAS No.

107648-72-6

Molecular Formula

C9H17NO2S

Molecular Weight

203.3 g/mol

IUPAC Name

2-[hexanethioyl(methyl)amino]acetic acid

InChI

InChI=1S/C9H17NO2S/c1-3-4-5-6-8(13)10(2)7-9(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

UOWKAZHIBXWTQM-UHFFFAOYSA-N

SMILES

CCCCCC(=S)N(C)CC(=O)O

Canonical SMILES

CCCCCC(=S)N(C)CC(=O)O

Synonyms

Glycine, N-methyl-N-(1-thioxohexyl)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(1-thioxohexyl)amino]acetic acid typically involves the reaction of hexylamine with methyl isothiocyanate to form the intermediate methyl(1-thioxohexyl)amine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of [Methyl(1-thioxohexyl)amino]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[Methyl(1-thioxohexyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioxo group can be reduced to form thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[Methyl(1-thioxohexyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Methyl(1-thioxohexyl)amino]acetic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to other N-acylated glycine derivatives (Table 1):

Compound Name Substituent Molecular Formula Key Features Reference
Glycine, N-methyl-N-(1-thioxohexyl)- 1-thioxohexyl (C6, S) C9H17NO2S Thioamide group; potential redox activity N/A
N-Myristoylglycine Tetradecanoyl (C14, O) C16H31NO3 Oxo group; longer hydrophobic chain
Glycine, N-methyl-N-(1-oxododecyl)- Dodecanoyl (C12, O) C15H29NO3 Shorter chain; oxo group
Lauroyliminodiacetic acid Dodecanoyl (C12, O) C16H29NO4 Dual carboxylate groups

Key Observations :

  • Chain Length : Longer acyl chains (e.g., C14 in N-myristoylglycine) enhance hydrophobicity, affecting membrane permeability and aggregation tendencies .
  • Functional Group : The thioxo group in the target compound may confer unique redox properties compared to oxo analogs, though experimental data is lacking.

Metabolic and Biochemical Implications

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